3H-spiro[benzofuran-2,4'-piperidin]-6-ol
Description
Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are increasingly recognized as valuable tools in the design of new drugs. nih.gov Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced interactions with biological targets such as proteins. tandfonline.comconsensus.app This contrasts with traditional, often planar, aromatic structures. The shift towards molecules with a higher fraction of sp³-hybridized carbon atoms, a key feature of many spirocycles, generally correlates with improved physicochemical properties and pharmacokinetic profiles. tandfonline.com The rigid nature of spirocycles composed of smaller rings also limits the number of possible conformations, which can be advantageous in structure-based drug design. consensus.app Furthermore, the introduction of a spirocyclic moiety can modulate properties like aqueous solubility and metabolic stability. tandfonline.com
The Benzofuran-Piperidine Spiro System: A Privileged Scaffold
The spiro[benzofuran-piperidine] framework is considered a "privileged scaffold"—a molecular structure that is capable of binding to multiple biological targets. Benzofuran-containing compounds are present in numerous natural products and have shown a wide range of biological activities. nih.gov Similarly, the piperidine (B6355638) ring is a common feature in many approved drugs and natural alkaloids. The combination of these two pharmacologically significant motifs in a spirocyclic arrangement offers a novel and synthetically accessible chemical space for drug discovery. nih.govrsc.org Derivatives of this spiro system have been investigated for various therapeutic applications, including as potential agents for the central nervous system and for their cardiovascular effects. nih.govnih.gov
Structural Context of 3H-Spiro[benzofuran-2,4'-piperidin]-6-ol within this Chemical Class
This compound is a specific member of this promising class of compounds. Its structure features a benzofuran (B130515) ring system connected to a piperidine ring at the 2-position of the benzofuran and the 4'-position of the piperidine. A hydroxyl group is substituted at the 6-position of the benzofuran moiety. vulcanchem.com This particular arrangement of functional groups—a phenolic hydroxyl group and a secondary amine in the piperidine ring—provides opportunities for further chemical modification to explore structure-activity relationships.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Topological Polar Surface Area | 47.28 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Table 1: Key Molecular Descriptors for this compound. Data sourced from a chemical supplier. vulcanchem.com |
The pharmacological potential of the broader spiro[benzofuran-piperidine] class is evidenced by studies on related structures. For instance, a series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s displayed significant antihypertensive activity in preclinical models. nih.gov Furthermore, spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized and evaluated as potential central nervous system agents, with some analogs showing marked activity in inhibiting tetrabenazine-induced ptosis, a model used to screen for antidepressant-like effects. nih.gov
The structural features of this compound, particularly the presence of a phenolic hydroxyl group, suggest that it could be a valuable intermediate for the synthesis of a library of derivatives to explore a range of biological targets. The precise orientation of the functional groups on the rigid spirocyclic framework may lead to compounds with high affinity and selectivity for their respective targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
spiro[3H-1-benzofuran-2,4'-piperidine]-6-ol |
InChI |
InChI=1S/C12H15NO2/c14-10-2-1-9-8-12(15-11(9)7-10)3-5-13-6-4-12/h1-2,7,13-14H,3-6,8H2 |
InChI Key |
DQAQVRROIAKBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for the Spiro Benzofuran Piperidine Core
Established Reaction Pathways for Spiro[benzofuran-2,4'-piperidine] Scaffold Construction
Traditional approaches to the spiro[benzofuran-piperidine] scaffold often involve sequential bond-forming events, which allow for the gradual build-up of molecular complexity. These methods are well-established and offer versatility in accessing a range of derivatives.
Multi-step syntheses are foundational in constructing the spiro[benzofuran-piperidine] core. These linear sequences, while sometimes lengthy, provide reliable access to the target scaffold and allow for diversification at various stages.
Another established route involves the lithiation of a suitable precursor, such as 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone (B142233) and subsequent acid-catalyzed cyclization to yield a spiro[isobenzofuran-1(3H),4'-piperidine] derivative. nih.gov Further modifications, like N-dealkylation, can then be performed to generate analogues. nih.gov
Retrosynthetic analysis has also pointed to a canonical double alkylation approach. This strategy involves the reaction of benzofuran-3(2H)-one with a dichloride derived from diethanolamine (B148213) via an SN2 pathway to form the piperidine (B6355638) ring. acs.org Additionally, three-component reactions, which can be considered a type of multi-step process within a single pot, are employed. For instance, the reaction of benzofuranone, a substituted benzaldehyde, and piperidine can be used to synthesize precursor molecules for more complex spiro compounds. mdpi.comnih.gov
Conversely, divergent synthesis is a powerful strategy for generating a library of structurally diverse compounds from a common intermediate. A notable protocol has been developed for the structurally divergent synthesis of benzofuran (B130515) fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans. nih.govrsc.org This method uses a common set of starting materials—an aurone-derived α,β-unsaturated imine and a ynone—and through the selection of a specific Lewis base catalyst (such as DBU or PPh₃), the reaction pathway can be switched to produce skeletally distinct products. nih.gov This approach provides rapid access to varied molecular architectures from a single synthetic lineage. nih.govrsc.org
Advanced Synthetic Techniques for Spiro[benzofuran-piperidine] Systems
Modern synthetic chemistry offers advanced tools that provide unprecedented levels of control and efficiency. These techniques are increasingly applied to the synthesis of complex molecules like spiro[benzofuran-piperidines], enabling the creation of specific stereoisomers and streamlining the manufacturing process.
Controlling the three-dimensional arrangement of atoms is crucial, and asymmetric synthesis provides the means to produce specific enantiomers of chiral molecules. For spiro[benzofuran-piperidine] systems, this is often achieved using chiral catalysts.
An "Asymmetric 'Clip-Cycle'" approach has been effectively used for the synthesis of 3-spiropiperidines. rsc.orgwhiterose.ac.uk This two-step method involves a cross-metathesis reaction (the 'Clip' step) followed by an intramolecular asymmetric aza-Michael cyclization (the 'Cycle' step). whiterose.ac.uk The key cyclization is promoted by a chiral phosphoric acid catalyst, affording the desired spiropiperidine products in high yields and excellent enantiomeric ratios (up to 97:3 er). whiterose.ac.uk
Another powerful technique is the [3+2] cycloaddition reaction. While demonstrated on a related system, the principle is directly applicable. A highly enantioselective [3+2] annulation between N-2,2,2-trifluoroethylisatin ketimines and 3-alkylidene benzofuranones has been achieved using a quinine-derived urea (B33335) as a bifunctional catalyst. rsc.org This reaction creates complex spiro[benzofuran-pyrrolidine] architectures with exceptional stereocontrol, achieving diastereomeric ratios greater than 20:1 and enantiomeric ratios up to 99:1. rsc.org The use of such chiral catalysts is key to dictating the stereochemical outcome of the cyclization.
| Catalyst Type | Reaction | Substrates | Yield | Stereoselectivity | Reference |
| Chiral Phosphoric Acid | Asymmetric aza-Michael cyclization | N-Cbz-protected 1-amino-hex-5-enes, Thioacrylate | Up to 87% | Up to 97:3 er | whiterose.ac.uk |
| Quinine-derived Urea | Enantioselective [3+2] annulation | N-2,2,2-trifluoroethylisatin ketimines, 3-Alkylidene benzofuranones | Up to 98% | >20:1 dr, 99:1 er | rsc.org |
| Chiral Bifunctional Urea | Divergent annulation | Aurone-derived α,β-unsaturated imine, Ynone | High | High diastereo- and enantioselectivity | nih.gov |
Domino, or cascade, reactions involve a series of intramolecular transformations that occur sequentially in a single pot, triggered by a single event. These processes are highly efficient as they reduce the need for intermediate purifications, saving time and resources.
The construction of spirocyclic systems is well-suited to domino strategies. For example, a three-component [3+2] azomethine ylide cycloaddition reaction provides an efficient route to benzofuran spiro-pyrrolidine derivatives. mdpi.comnih.gov This reaction proceeds under mild conditions to produce compounds with high yield (74–99%) and a high diastereomeric ratio (>20:1). mdpi.com Such multi-component reactions exemplify the efficiency of cascade processes in rapidly building molecular complexity. Another example is a domino reaction that proceeds through a Michael addition followed by an intramolecular aldol (B89426) sequence, which allows for the creation of three contiguous stereocenters in one operation. researchgate.net These strategies, which form multiple bonds and stereocenters in a single, orchestrated sequence, are powerful tools for spirocyclic annulation.
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, and control. spirochem.com This technology has been successfully applied to the synthesis of key intermediates for the spiro[benzofuran-piperidine] core.
An efficient and scalable flow process has been developed for tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, a key prochiral intermediate. acs.orgacs.org The synthesis utilizes umpolung reactivity, where a modified Katritzky benzotriazole (B28993) hemiaminal is deprotonated and added to N-Boc-4-piperidone. acs.org Developing this as a robust plug-flow process enabled the synthesis to be conducted on a multi-kilogram scale without requiring large-scale cryogenic reactors. acs.org Flow chemistry allows for precise control over reaction parameters and facilitates the use of reaction conditions that are challenging in traditional batch setups, such as elevated temperatures and pressures in a closed loop. syrris.jp This leads to improved efficiency and a greener chemical process. spirochem.com
| Reaction | Key Features | Scale | Advantage | Reference |
| Umpolung addition and intramolecular SNAr | Plug-flow process using PFA tubing coil reactors | Multi-kilogram | Avoids cryogenic temperatures, scalable, robust | acs.orgacs.org |
| Multi-step synthesis of Oxomaritidine | Seven-step continuous sequence using immobilized reagents | Laboratory scale | Rapid assembly of complex molecule, reduced workup | syrris.jp |
Exploration of Related Spiro-Benzofuran Scaffold Syntheses
Understanding the synthesis of related spiro-benzofuran compounds, particularly those containing other nitrogen-based heterocycles like pyrrolidine (B122466) and pyrrole (B145914), offers valuable insights into potential strategies for assembling the target piperidine-containing analogue. These methods often share common intermediates and reaction mechanisms, such as cycloadditions and multicomponent reactions.
A prominent and highly efficient method for constructing five-membered spiro-heterocycles is the [3+2] cycloaddition reaction involving azomethine ylides. mdpi.com This reaction is a standard method for synthesizing five-membered heterocycles and is particularly effective for creating spiro compounds when reacting with dipolarophiles that have exo-cyclic double bonds. mdpi.com
In a typical three-component reaction, an azomethine ylide is generated in situ from the condensation of an amino acid, such as sarcosine, and an aldehyde or ketone (e.g., ninhydrin). mdpi.comnih.gov This dipole then reacts with a dipolarophile, like a (Z)-3-benzylidenebenzofuran-2(3H)-one, to yield the spiro[benzofuran-pyrrolidine] product. mdpi.com Research has demonstrated that this method is robust, accommodating a wide range of substrates with both electron-donating and electron-withdrawing groups, and consistently produces the desired products in high yields (74–99%) and with excellent diastereoselectivity (>20:1 dr). mdpi.comnih.gov The reaction conditions can be optimized by testing various solvents and temperatures, with tetrahydrofuran (B95107) (THF) at 60 °C often proving effective. mdpi.com An asymmetric variant of this reaction using a quinine-derived urea catalyst has also been developed, affording complex spiro[benzofuran-pyrrolidine]indolinedione structures with high yields and stereocontrol. rsc.org
Table 1: Optimization of [3+2] Azomethine Ylide Cycloaddition for Spiro-Pyrrolidine Synthesis mdpi.com
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |
| 1 | (Z)-3-benzylidenebenzofuran-2(3H)-one | Ninhydrin | Sarcosine | Acetonitrile | 40 | 16 | 82 | 9:1 |
| 2 | (Z)-3-benzylidenebenzofuran-2(3H)-one | Ninhydrin | Sarcosine | DCE | 60 | 12 | 90 | 15:1 |
| 3 | (Z)-3-benzylidenebenzofuran-2(3H)-one | Ninhydrin | Sarcosine | EtOAc | 60 | 12 | 85 | 10:1 |
| 4 | (Z)-3-benzylidenebenzofuran-2(3H)-one | Ninhydrin | Sarcosine | EtOH | 60 | 12 | 88 | 12:1 |
| 5 | (Z)-3-benzylidenebenzofuran-2(3H)-one | Ninhydrin | Sarcosine | Toluene | 60 | 12 | 83 | 10:1 |
| 6 | (Z)-3-benzylidenebenzofuran-2(3H)-one | Ninhydrin | Sarcosine | H₂O | 60 | 12 | 75 | 8:1 |
| 7 | (Z)-3-benzylidenebenzofuran-2(3H)-one | Ninhydrin | Sarcosine | THF | 60 | 12 | 95 | >20:1 |
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, valued for their efficiency in building complex molecules in a single step, thereby saving time, resources, and reducing waste. researchgate.netrsc.org These reactions have been successfully applied to the synthesis of various pyrrole derivatives. rsc.org
One notable example is the synthesis of densely functionalized spiro[indole-3,2′-pyrrole] derivatives through a pseudo-five-component reaction. researchgate.net This reaction involves the one-pot condensation of isatin, an arylamine, and a β-keto ester, catalyzed by wet picric acid. researchgate.net Similarly, a one-pot, three-component reaction involving dimethyl acetylenedicarboxylate, N-bridgehead heterocycles, and benzofuran-2,3-diones in dichloromethane (B109758) has been used to synthesize a novel set of spiro[benzofuran-3,3'-pyrroles]. A more complex approach involves a one-pot five-component reaction that combines a Ugi-azide multicomponent reaction with an intramolecular cyclization catalyzed by Pd/Cu to create 1,5-disubstituted tetrazole-benzofuran hybrids. rsc.org This process demonstrates high bond-forming efficiency, creating six new bonds in a single operation. rsc.org
Table 2: Examples of Multicomponent Reactions for Spiro-Heterocycle Synthesis
| Product Type | Component 1 | Component 2 | Component 3 | Catalyst / Conditions | Ref. |
| Spiro[indole-3,2′-pyrrole] | Isatin | Arylamine | β-keto ester | Wet Picric Acid | researchgate.net |
| Spiro[benzofuran-3,3'-pyrroles] | Benzofuran-2,3-dione | N-bridgehead heterocycle | Dimethyl acetylenedicarboxylate | Dichloromethane, RT | |
| Tetrazol-benzofuran hybrids | (Multiple) | (Multiple) | (Multiple) | Pd/Cu catalyzed cyclization | rsc.org |
Once the core spiropiperidine scaffold is synthesized, its functional groups can be further modified to create a library of related compounds. The secondary amine of the piperidine ring and functional groups on the benzofuran ring are common sites for derivatization.
The synthesis of a spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold provides an excellent platform for demonstrating these strategies. nih.gov The secondary amine is readily available for a variety of transformations. Selective N-acylation can be performed using different acylating agents to install amide functionalities. Furthermore, N-alkylation can introduce a range of substituents on the piperidine nitrogen. The versatility of this scaffold is enhanced if the benzofuran ring contains a functional handle, such as an aryl bromide. This allows for selective and sequential derivatization, where the amino group can be modified first, followed by a palladium-catalyzed cross-coupling reaction, like the Suzuki coupling, at the aryl bromide position. nih.gov This modular approach is highly valuable for generating chemical libraries for drug discovery programs. nih.gov
Structural Insights and Molecular Design Principles
Conformational Analysis of Spiro[benzofuran-piperidine] Systems
The spiro junction in the [benzofuran-2,4'-piperidine] system imparts significant conformational rigidity. mdpi.com Unlike more flexible linear or monocyclic molecules, the rotational freedom of the two fused rings is severely restricted. The piperidine (B6355638) ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. However, the spiro-fusion to the benzofuran (B130515) ring system can influence the specific chair equilibrium.
Computational methods, such as molecular dynamics simulations and principal component analysis, are employed to understand the conformational space of such spirocycles. nih.gov For similar spiro systems, like 1-oxaspiro wikipedia.orgnih.govoctane, studies have identified multiple conformers, with chair-like conformations being predominant at room temperature. nih.gov The orientation of substituents on either the benzofuran or piperidine ring can significantly impact the conformational energy landscape, favoring specific spatial arrangements to minimize steric strain. nih.gov This limited conformational mobility is a key factor in drug design, as it can reduce the entropic penalty associated with binding to a target protein. researchgate.net
Influence of Spirocyclic Rigidity on Molecular Recognition
The inherent rigidity of spirocyclic scaffolds is a highly valued feature in medicinal chemistry. mdpi.comresearchgate.net This structural pre-organization allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with the binding sites of biological targets like enzymes and receptors. consensus.appmdpi.com
Several key advantages stem from this rigidity:
Reduced Entropy Loss upon Binding: Flexible molecules must adopt a specific, often high-energy, conformation to bind to a target, which is entropically unfavorable. Rigid spirocycles already possess a well-defined shape, minimizing the conformational entropy cost associated with binding events. researchgate.net
Improved Selectivity: The well-defined three-dimensional structure can lead to higher selectivity for the intended target over off-targets, as the rigid framework is less likely to fit into unintended binding pockets. mdpi.com This can result in fewer side effects.
Enhanced Potency: By presenting pharmacophoric elements in an optimal orientation for binding, spirocyclic compounds can achieve higher potency. mdpi.com
The increasing use of spirocyclic motifs in drug candidates is a testament to their ability to improve drug-like properties by introducing sp3-rich, three-dimensional structures that are a departure from traditional "flat" aromatic compounds. nih.govresearchgate.net
Strategic Derivatization for Pharmacological Modulation
The 3H-spiro[benzofuran-2,4'-piperidin]-6-ol scaffold offers multiple points for chemical modification to fine-tune its pharmacological profile. The primary sites for derivatization are the piperidine nitrogen and the aromatic benzofuran core. nih.gov
The nitrogen atom of the piperidine ring is a common and versatile site for modification. Altering the substituent on this nitrogen can profoundly impact a compound's affinity, selectivity, and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies on various spiropiperidine analogs have demonstrated that the nature of the N-substituent is a critical determinant of biological activity. nih.govresearchgate.net
For instance, in a series of N-substituted spiropiperidines developed as nociceptin (B549756) receptor ligands, variations in the group attached to the piperidine nitrogen led to significant changes in binding affinity. nih.gov Similarly, research on piperidine derivatives for other targets has shown that modifying the N-substituent can optimize interactions with binding sites and modulate properties like brain penetration. ajchem-a.com
Table 1: Effect of N-Substitution on Piperidine-Containing Compounds on Biological Activity
| Parent Scaffold | N-Substituent | Observed Effect | Reference |
|---|---|---|---|
| Spiropiperidine Core | Various alkyl and aryl groups | Modulated binding affinity to the nociceptin (NOP) receptor. | nih.gov |
| Piperidinylpyrrolopyridine | Acid chains | Key for maintaining duration of action and lack of sedative properties in H1 antagonists. | researchgate.net |
| 4-(1-pyrrolidinyl) piperidine | Phenacyl halides | Incorporation of different moieties led to new derivatives with potential versatile activities. | researchgate.net |
This table is illustrative and based on findings from various piperidine-containing compounds to demonstrate the principle of N-substitution.
The benzofuran portion of the molecule provides another rich area for structural modification. nih.gov Introducing substituents onto the aromatic ring can influence electronic properties, lipophilicity, and hydrogen bonding capabilities, all of which are crucial for molecular recognition. nih.gov
Studies on various benzofuran derivatives have highlighted the importance of substitution patterns:
Halogens: The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring has been shown to significantly increase the anticancer activities of certain derivatives. nih.gov
Hydroxyl Groups: The presence and position of hydroxyl groups can be critical. For example, in a series of benzofuran derivatives, compounds with a hydroxyl group at the C-6 position exhibited excellent antibacterial activity. nih.gov The 6-ol in the parent compound "this compound" is therefore a key functional group.
Other Groups: Substitutions at the C-2 and C-3 positions of the benzofuran ring have also been found to greatly impact biological activity and target specificity. nih.gov
Table 2: Influence of Benzofuran Core Substitution on Pharmacological Activity
| Position of Substitution | Substituent | Resulting Activity | Reference |
|---|---|---|---|
| C-6 | Hydroxyl (-OH) | Excellent antibacterial activity against multiple strains. | nih.gov |
| Various | Halogens (Cl, Br, F) | Significant increase in anticancer activities. | nih.gov |
| C-2 | Ester or heterocyclic rings | Found to be crucial for cytotoxic activity. | nih.gov |
This table synthesizes findings from various benzofuran derivatives to illustrate the impact of core substitution.
The spiro carbon atom in this compound is a stereocenter. This means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have widely different biological activities, potencies, and metabolic profiles because they interact differently with the chiral environment of the body (e.g., proteins and enzymes). nih.gov
All pharmacological activity may reside in one enantiomer, while the other could be inactive, have a different type of activity, or even be toxic. nih.gov Therefore, controlling the stereochemistry is paramount in the optimization of spirocyclic compounds. Diastereoselective synthesis methods are often developed to produce a single, desired stereoisomer, which is crucial for developing a safe and effective therapeutic agent. mdpi.com For many drugs incorporating spirocycles, the stereochemistry was a key consideration in their development. consensus.app The resolution of racemic mixtures and the stereoselective synthesis of the active isomer are critical steps in the drug development process to optimize therapeutic value and minimize potential adverse effects. nih.gov
Mechanistic Investigations of Biological Interactions
Ligand-Target Binding Studies of Spiro[benzofuran-piperidine] Derivatives
The interaction of spiro[benzofuran-piperidine] derivatives with various biological targets has been explored through receptor binding profiling and enzyme inhibition assays. These studies are fundamental in determining the affinity and selectivity of these compounds, providing a foundation for understanding their pharmacological effects.
Receptor Binding Profiling (e.g., Sigma-1 Receptors, Serotonin (B10506) Receptors)
Spiro[benzofuran-piperidine] derivatives have demonstrated significant affinity and selectivity for sigma receptors, particularly the sigma-1 subtype. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurological disorders and pain.
One notable derivative, 1'-benzyl-3-methoxy-3H-spiro[ researchgate.netbenzofuran-1,4'-piperidine], has been identified as a potent sigma-1 receptor ligand with a high binding affinity, exhibiting a Kᵢ value of 1.14 nM. nih.gov This compound also displayed remarkable selectivity, with over 1100-fold preference for the sigma-1 receptor over the sigma-2 subtype. nih.gov Furthermore, its selectivity was confirmed against a panel of more than 60 other receptors and ion channels. nih.gov
Structure-activity relationship (SAR) studies on spiro[ researchgate.netbenzofuran-1,4'-piperidines] have revealed that modifications at the 3-position of the benzofuran (B130515) ring significantly influence sigma-1 receptor affinity and selectivity. For instance, derivatives featuring a cyano group at this position have been shown to possess high affinity and selectivity for the sigma-1 receptor. researchgate.net The nature of the substituent on the piperidine (B6355638) nitrogen is also critical for binding. While small N-substituents result in low affinity, bulkier groups can lead to potent, albeit sometimes non-selective, compounds. nih.gov
While direct binding data for 3H-spiro[benzofuran-2,4'-piperidin]-6-ol on serotonin receptors is not extensively documented in the reviewed literature, the broader class of piperidine-containing compounds has been investigated for serotonin receptor interactions. For example, a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives incorporating a piperazine (B1678402) moiety have shown high affinity for the 5-HT₁ₐ receptor, with some compounds exhibiting Kᵢ values in the sub-nanomolar range. semanticscholar.org This suggests that the piperidine core, a key feature of this compound, is a viable scaffold for targeting serotonin receptors, although further studies are needed to confirm this for the spiro[benzofuran-piperidine] class.
Table 1: Sigma Receptor Binding Affinities of Selected Spiro[benzofuran-piperidine] and Related Derivatives
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Selectivity (σ₁/σ₂) |
|---|---|---|---|
| 1'-Benzyl-3-methoxy-3H-spiro[ researchgate.netbenzofuran-1,4'-piperidine] | Sigma-1 | 1.14 nM nih.gov | >1100 nih.gov |
| 1'-Benzyl-3,4-dihydrospiro[ researchgate.netbenzopyran-1,4'-piperidine]-3-carbonitrile | Sigma-1 | 1.54 nM researchgate.net | 1030 researchgate.net |
| (R)-Fluspidine | Sigma-1 | 0.57 nM researchgate.net | - |
Enzyme Inhibition Assays (e.g., IRAK4, HDAC, FLT3)
The inhibitory potential of spiro[benzofuran-piperidine] derivatives against various enzymes is an area of active investigation. While specific data on the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Histone Deacetylases (HDACs) by this compound derivatives are limited in the available literature, related spirocyclic compounds have shown promise as enzyme inhibitors.
For instance, novel spiroindoline derivatives have been developed as selective inhibitors of HDAC6, an important target in cancer therapy. nih.gov This highlights the potential of spiro-based scaffolds in designing enzyme inhibitors.
More directly related, a series of spiro[benzofuran-3,3'-pyrroles] has been explored as inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). researchgate.netnih.gov Within this series, compound 12e demonstrated a potent inhibitory activity with an IC₅₀ value of 2.5 μM. researchgate.netnih.gov Although the core spirocyclic system differs from the spiro[benzofuran-piperidine] structure, this finding underscores the potential of benzofuran-containing spiro-compounds to act as kinase inhibitors.
Table 2: Enzyme Inhibition Data for a Related Spiro[benzofuran-pyrrole] Derivative
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |
|---|---|---|
| Spiro[benzofuran-3,3'-pyrrole] derivative 12e | FLT3 | 2.5 μM researchgate.netnih.gov |
Computational Approaches to Molecular Mechanism Elucidation
Computational methods, including molecular docking and dynamics simulations, are powerful tools for investigating the molecular mechanisms of ligand-target interactions at an atomic level. These approaches provide insights into the binding modes and stability of ligand-receptor complexes.
Molecular Docking and Dynamics Simulations
Molecular docking studies have been employed to predict the binding poses of spirocyclic compounds within the active sites of their biological targets. For example, the docking of a potent sigma-1 receptor ligand with a piperidine/piperazine core revealed key interactions within the receptor's binding pocket. rsc.org Such studies are often followed by molecular dynamics (MD) simulations to assess the stability of the predicted binding mode over time and to understand the dynamic nature of the interaction. rsc.orgnih.gov
MD simulations can reveal crucial amino acid residues that form stable interactions with the ligand, providing a more detailed picture of the binding event. rsc.org These simulations can also shed light on the conformational changes that may occur in both the ligand and the target protein upon binding.
Theoretical Predictions of Binding Modes
Based on computational simulations, theoretical predictions of the binding modes of spiro[benzofuran-piperidine] derivatives can be formulated. For sigma-1 receptor ligands, pharmacophore models often highlight the importance of a specific distance between hydrophobic regions and a basic amino group. nih.gov
Structure Activity Relationship Sar Studies of Spiro Benzofuran Piperidine Derivatives
Impact of Substituent Effects on Biological Activity
The biological activity of spiro[benzofuran-piperidine] derivatives is highly sensitive to the nature and position of substituents on both the benzofuran (B130515) and piperidine (B6355638) rings. These modifications can alter the electronic and steric properties of the molecule, thereby influencing its interaction with protein targets.
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the activity of benzofuran derivatives. For instance, the presence of a phenolic hydroxyl group, a hydrogen-donating group, is often critical for cytotoxic properties by promoting favorable interactions with the target. nih.gov Similarly, the addition of electron-rich groups like phenol (B47542) and chlorine can increase the number of binding interactions, leading to improved anticancer activity. nih.gov Conversely, substituting a hydrogen-bond donor with an acceptor can alter or diminish cytotoxicity. nih.gov
Steric factors, which relate to the size and shape of the substituents, also have a profound impact. In studies of related spiro[isobenzofuran-1(3H),4'-piperidines], it was found that introducing large substituents on the piperidine nitrogen significantly reduced antitetrabenazine activity, indicating that steric bulk can hinder optimal binding. nih.gov Similarly, for spiro[chromane-2,4'-piperidine] derivatives, which are structurally analogous, a terminal benzyl-type bulky substituent was a defining feature for potent G-protein-coupled receptor 119 agonism, demonstrating that well-placed steric bulk can be advantageous. bohrium.com
| Compound Class | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| Benzofuran Derivatives | Phenolic Hydroxyl (H-bond donor) | Promotes favorable interactions, inducing cytotoxicity. | nih.gov |
| Spiro[isobenzofuran-piperidines] | Large N-substituents (Steric bulk) | Reduced antitetrabenazine activity. | nih.gov |
| Spiro[chromane-piperidines] | Terminal Benzyl Group (Steric bulk) | Key feature for potent GPR119 agonism. | bohrium.com |
| Benzofuran Derivatives | Triflylamide (H-bond donor) | Conserved cytotoxicity when replacing a phenolic hydroxyl. | nih.gov |
Specific functional groups on both the benzofuran and piperidine rings are critical determinants of biological activity.
On the Benzofuran Moiety: The phenolic hydroxyl group at the 6-position of the benzofuran ring in compounds like 3H-spiro[benzofuran-2,4'-piperidin]-6-ol is a key functional group. nih.govvulcanchem.com This group can act as a hydrogen bond donor, which is often essential for modulating anticancer activity. nih.gov The introduction of a fluorine atom at position 4 of a 2-benzofuranyl group has been shown to result in a twofold increase in potency and inhibitory activity in certain contexts. nih.gov Furthermore, substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic groups are considered crucial for the cytotoxic activity of these compounds. nih.gov
On the Piperidine Moiety: The piperidine ring's basic nitrogen is a pivotal feature. Optimal activity in spiro[isobenzofuran-1(3H),4'-piperidine] analogues was associated with a basic nitrogen, and modifications to this group had significant consequences. nih.gov For example, N-demethylation of the parent compound led to a derivative with continued high activity, while the introduction of larger substituents on the nitrogen was detrimental. nih.gov The inclusion of hydrophilic, heteroatom-containing groups like piperidine on the benzofuran scaffold has been shown to significantly improve a compound's physicochemical properties. nih.gov In some series, replacing a dimethylamine (B145610) group with a bulkier 4-piperidino-piperidine enhanced cytotoxicity. nih.gov
Correlation of Structural Features with Target Selectivity
The precise arrangement of functional groups within the spiro[benzofuran-piperidine] framework is a key factor in determining selectivity for specific biological targets. The rigid spirocyclic core orients substituents in a defined three-dimensional space, which can be exploited to achieve selective binding.
For example, SAR studies on benzofuran derivatives have shown that specific modifications can influence selectivity toward cancer cells over normal cells, which is of great importance in reducing the side effects of cancer therapy. nih.gov The synthesis of novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffolds provides a versatile platform for creating libraries of compounds. nih.gov By selectively and sequentially derivatizing functional groups like an aryl bromide or the piperidine's amino group, it is possible to fine-tune the molecule's properties to achieve desired target selectivity. nih.gov In a study on spiroindolone analogues bearing a benzofuran moiety, several compounds exhibited selective inhibition of the COX-1 enzyme over COX-2. nih.gov This selectivity was attributed to specific substitution patterns on the spirooxindole core. nih.gov
Analog Design and Scaffold Hopping Strategies within Spirocyclic Frameworks
To explore new chemical space and optimize pharmacological properties, researchers often employ strategies like analog design and scaffold hopping. This involves systematically replacing parts of the lead molecule, such as exchanging one heterocyclic ring system for another.
Spiro[chromane-piperidine] is a closely related scaffold to spiro[benzofuran-piperidine], with the key difference being the replacement of the furan (B31954) ring's oxygen with a methylene (B1212753) group (CH₂) in the chromane (B1220400) ring's saturated portion. Both are important pharmacophores found in numerous drug candidates. researchgate.netnih.gov
SAR studies of spiro[chromane-2,4'-piperidin]-4-one have highlighted its potential in various therapeutic areas, including cancer. researchgate.net A key design concept in a series of spiro[chromane-2,4'-piperidine] derivatives was the conformational restriction in the linker-to-tail moiety, which led to potent G-protein-coupled receptor 119 agonists. bohrium.com In another study, spiro[chromene-2,4'-piperidine] (B8724282) derivatives were identified as potent and selective 5-HT₂C receptor partial agonists. nih.gov The rigid chromene scaffold was found to engage in specific π–π stacking interactions with phenylalanine residues in the receptor binding pocket. nih.gov This comparison highlights that subtle changes in the spirocyclic core (furan vs. pyran ring) can lead to different biological activities and target preferences, providing a valuable strategy for lead optimization.
| Scaffold | Key Structural Feature | Reported Biological Target/Activity | Reference |
|---|---|---|---|
| Spiro[benzofuran-piperidine] | Benzofuran ring spiro-fused to a piperidine ring. | Anticancer, CNS agents, COX-1 inhibition. | nih.govnih.govnih.gov |
| Spiro[chromane-piperidine] | Chromane ring spiro-fused to a piperidine ring. | GPR119 agonists, 5-HT₂C receptor partial agonists. | bohrium.comnih.gov |
| Spiro[benzofuran-cyclohexane] | Benzofuran ring spiro-fused to a cyclohexane (B81311) ring. | σ₁ receptor ligands. | rsc.orgnih.gov |
Scaffold hopping from a nitrogen-containing piperidine ring to an all-carbon cyclohexane ring represents a significant structural modification. This change removes the basic nitrogen center, which often serves as a key interaction point (e.g., forming salt bridges with acidic residues like aspartic acid in a receptor). nih.gov This strategy is used to probe the importance of the basic amine and to alter properties such as lipophilicity and metabolic stability.
In studies of spiro[ vulcanchem.combenzopyran-1,1'-cyclohexanes], which are analogous to spiro[benzofuran-cyclohexane] systems, the goal was to modify the distance between the key pharmacophoric elements—the aromatic ring and an amino moiety. rsc.orgnih.gov The synthesis yielded spirocyclic cyclohexanes with an exocyclic amino group. rsc.org Interestingly, the secondary amine in this series displayed the highest affinity for the σ₁ receptor, with methylation of the amine leading to a slight decrease in affinity. rsc.org This demonstrates that while the endocyclic basic nitrogen of the piperidine ring is removed, reintroducing an amino group exocyclically on the cyclohexane ring can still lead to potent compounds, albeit with potentially different spatial orientations and target interactions. rsc.orgnih.gov
Emerging Research Directions and Future Perspectives for Spiro Benzofuran Piperidine Compounds
Novel Target Identification and Validation
The spiro[benzofuran-piperidine] framework has shown potential across various biological targets. Initially explored for central nervous system applications, research is now expanding to identify and validate novel molecular targets for these compounds. nih.gov
One emerging area of interest is in oncology. Certain spiro-pyrrolidine compounds based on a benzofuran (B130515) structure have demonstrated antiproliferative activities against cancer cell lines like HeLa and CT26. mdpi.comnih.gov Molecular docking studies suggest that these compounds may exert their effects by binding to antitumor targets such as tumor necrosis factor α (TNFα) and farnesyltransferase (FTase) through interactions like hydrogen bonds. mdpi.com The benzofuran nucleus is a key component in many bioactive compounds and approved drugs, and its incorporation into a spirocyclic system is a strategy for discovering new antitumor agents. mdpi.com
Beyond cancer, the spiro[benzofuran-piperidine] scaffold is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's. researchgate.net Additionally, related spiro-piperidine derivatives have shown activity as antileishmanial agents by targeting enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). researchgate.net The melanocortin subtype-4 receptor (MC4R) is another target where spiro[isobenzofuran-1,4'-piperidine] derivatives have been identified as potent and selective agonists, with potential applications in regulating energy intake and body weight. researchgate.net
The table below summarizes some of the novel targets being explored for spiro[benzofuran-piperidine] and related compounds.
| Potential Target | Therapeutic Area | Compound Class | Key Findings |
| Tumor Necrosis Factor α (TNFα) | Oncology | Benzofuran spiro-pyrrolidine | Potential binding and inhibition suggested by molecular docking. mdpi.com |
| Farnesyltransferase (FTase) | Oncology | Benzofuran spiro-pyrrolidine | Molecular docking studies indicate possible interaction. mdpi.com |
| Dihydrofolate Reductase (DHFR) | Infectious Diseases | Spiro-piperidine derivatives | Antileishmanial activity through antifolate mechanism. researchgate.net |
| Pteridine Reductase 1 (PTR1) | Infectious Diseases | Spiro-piperidine derivatives | Inhibition contributes to antileishmanial effects. researchgate.net |
| Melanocortin Subtype-4 Receptor (MC4R) | Metabolic Disorders | Spiro[isobenzofuran-1,4'-piperidine] | Potent and selective agonism observed. researchgate.net |
| α7 Nicotinic Acetylcholine Receptors (nAChRs) | Inflammation/Neurology | Piperidine-spirooxadiazole | Identification of selective antagonists. nih.gov |
Exploration of New Synthetic Methodologies for Enhanced Structural Diversity
The development of novel and efficient synthetic routes is crucial for expanding the structural diversity of the spiro[benzofuran-piperidine] library, which in turn can lead to the discovery of compounds with improved pharmacological profiles. Researchers are actively exploring new methodologies to construct this complex scaffold.
One approach involves a five-step synthesis of a spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold, which allows for selective and sequential derivatization. nih.govrsc.org This method provides a versatile platform for creating a library of analogs. Another strategy reports the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] through lithiation followed by acid-catalyzed cyclization. nih.gov
More recent advancements include the use of multi-component reactions. For instance, a three-component reaction involving an azomethine ylide cycloaddition has been used to synthesize benzofuran spiro-pyrrolidine derivatives with high yields and diastereoselectivity. mdpi.comnih.gov This method is advantageous as it allows for the rapid generation of potentially bioactive compounds from simple starting materials under mild conditions. mdpi.comnih.gov The increasing popularity of spirocycles in drug discovery has spurred the development of various synthetic strategies, including intramolecular cyclizations and the use of eco-friendly ionic liquids. researchgate.netmdpi.commdpi.com
The following table highlights some of the synthetic strategies being employed.
| Synthetic Method | Key Features | Resulting Scaffold |
| Five-step synthesis | Overall yield of 47%, allows for versatile derivatization. nih.govrsc.org | Spiro[1-benzofuran-2,4'-piperidin]-3-one nih.govrsc.org |
| Lithiation and acid-catalyzed cyclization | Convenient laboratory synthesis. nih.gov | 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] nih.gov |
| [3+2] Azomethine ylide cycloaddition | Three-component reaction, high yield, mild conditions. mdpi.comnih.gov | Benzofuran spiro-pyrrolidine derivatives mdpi.comnih.gov |
| One-pot synthesis in ionic liquids | Eco-friendly approach. researchgate.net | Spiro-piperidine derivatives researchgate.net |
Advanced Computational Modeling for Rational Design
Computational modeling plays an increasingly vital role in the rational design of novel spiro[benzofuran-piperidine] derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are being used to predict the biological activity of new compounds and to understand their mechanism of action at the molecular level. nih.gov
For example, molecular docking simulations have been employed to explore the binding of benzofuran spiro-pyrrolidine compounds to various antitumor targets. mdpi.comnih.gov These studies have helped to identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to the compounds' bioactivity. mdpi.com Such insights are invaluable for designing new derivatives with enhanced potency and selectivity. mdpi.com
QSAR studies on related piperidine (B6355638) derivatives have successfully established models that correlate the chemical structure with inhibitory activity against targets like Akt1 and cancer cell lines. nih.gov These models, built using 2D and 3D descriptors, have shown good predictive power and can be used to screen virtual libraries of compounds before their synthesis, thereby saving time and resources. nih.gov The use of computational tools allows for a more focused and efficient drug discovery process, guiding the synthesis of compounds with a higher probability of success. nih.gov
Broadening Therapeutic Area Applications
While initial research on spiro[benzofuran-piperidine] compounds was concentrated on central nervous system disorders, their unique structural and chemical properties have opened up possibilities for their use in a wider range of therapeutic areas. nih.govnih.gov
The antihypertensive activity of certain 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine] derivatives has been demonstrated in preclinical models. nih.gov This suggests a potential role for this scaffold in cardiovascular medicine. As mentioned earlier, the antitumor properties of benzofuran spiro-pyrrolidine derivatives are a significant area of current research, with some compounds showing higher antiproliferative activity against certain cancer cell lines than the established drug cisplatin. mdpi.comnih.gov
Furthermore, the discovery of spiro-piperidine derivatives with potent antileishmanial activity highlights their potential in treating infectious diseases. researchgate.net The ability of these compounds to target enzymes essential for the parasite's survival offers a promising avenue for the development of new anti-parasitic drugs. researchgate.net The anti-Alzheimer's potential of benzofuran piperidine compounds is also an active area of investigation. researchgate.net
The expansion into these diverse therapeutic areas underscores the versatility of the spiro[benzofuran-piperidine] scaffold and suggests a bright future for the development of new drugs based on this privileged structure.
Q & A
Q. What are the common synthetic routes for 3H-spiro[benzofuran-2,4'-piperidin]-6-ol and its derivatives?
- Methodological Answer: Synthesis typically involves multistep procedures. For example:
- Condensation with Diazonium Salts: Griseofulvic acid reacts with diazonium chloride derivatives in ethanol to form spirobenzofuran-piperidine hybrids (e.g., 3H-spiro[benzofuran-2,1'-cyclohexane] derivatives) .
- Acylation of Piperidine Precursors: Piperidone derivatives undergo acylation to introduce functional groups, yielding spiro compounds in high purity (e.g., 1-acyl-spiro[piperidine-4,2'-quinolines]) .
- Radical Relay Reactions: Dearomative difunctionalization of arenes via radical intermediates can construct spiro cores efficiently, as seen in the synthesis of 3-phenyl-3-(3H-spiro[benzofuran-2,1'-cyclopentan]-3-yl)indolin-2-one .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer: Key techniques include:
- X-ray Diffraction: Confirms crystal structure and stereochemistry, as demonstrated for pyridinone analogs .
- NMR Spectroscopy: and NMR (e.g., 500 MHz) resolve proton environments and carbon frameworks, critical for verifying spiro connectivity and substituent positions .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas (e.g., CHNOS with observed m/z 420.1391 vs. calculated 420.1393) .
Q. What analytical techniques confirm the purity and identity of synthesized derivatives?
- Methodological Answer:
- GC-MS: Identifies volatile intermediates and quantifies reaction yields (e.g., molecular ion detection for N-amides) .
- HPLC: Assesses purity for biologically active derivatives, such as complement inhibitors .
- Elemental Analysis: Validates stoichiometric composition, particularly for novel spiro hybrids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities for this compound?
- Methodological Answer: Contradictions (e.g., antioxidant vs. complement inhibitory activity) require:
- Comparative Assays: Standardize protocols (e.g., DPPH radical scavenging for antioxidants vs. hemolytic inhibition for complement activity ).
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., trifluoromethyl groups or fluorinated tracers ) to isolate contributing structural features.
Q. What strategies optimize sigma-1 receptor affinity in spiro piperidine derivatives?
- Methodological Answer:
- Fluorine-18 Radiolabeling: Enhances binding specificity for positron emission tomography (PET) imaging, as shown in fluorinated spiro[isobenzofuran-1,4'-piperidine] derivatives .
- Substituent Engineering: Introducing electron-withdrawing groups (e.g., nitro or chloro) on the benzofuran ring improves receptor interaction .
Q. How do radical relay reactions contribute to synthesizing complex spiro architectures?
- Methodological Answer: Radical-based methods enable:
- Dearomatization: Constructs spiro centers via selective C–H functionalization, avoiding traditional cyclization bottlenecks .
- Regioselectivity Control: Reaction conditions (e.g., initiators, temperature) govern product distribution, as seen in indolin-2-one derivatives .
Q. What computational methods support the design of spirobenzofuran-piperidine analogs?
- Methodological Answer:
- Molecular Docking: Predicts binding modes with targets like sigma-1 receptors or antioxidant enzymes .
- Molecular Dynamics (MD): Simulates stability of spiro conformers in aqueous or lipid environments, guiding solubility optimization .
- QSAR Modeling: Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
